(1-(5-Ethylfuran-2-yl)ethylidene)hydrazine
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Overview
Description
(1-(5-Ethylfuran-2-yl)ethylidene)hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety (NH-NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Ethylfuran-2-yl)ethylidene)hydrazine typically involves the reaction of 5-ethylfuran-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for several hours. After completion, the product is purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-(5-Ethylfuran-2-yl)ethylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazone group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce amines.
Scientific Research Applications
(1-(5-Ethylfuran-2-yl)ethylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of (1-(5-Ethylfuran-2-yl)ethylidene)hydrazine involves its interaction with biological targets, such as enzymes and receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various molecular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine
- 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one
- N-(4-Nitrophenyl)acetohydrazonoyl bromide
Uniqueness
(1-(5-Ethylfuran-2-yl)ethylidene)hydrazine is unique due to its specific structural features, such as the presence of the ethylfuran moiety. This structural aspect can influence its reactivity and biological activity, making it distinct from other hydrazones and related compounds.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(E)-1-(5-ethylfuran-2-yl)ethylidenehydrazine |
InChI |
InChI=1S/C8H12N2O/c1-3-7-4-5-8(11-7)6(2)10-9/h4-5H,3,9H2,1-2H3/b10-6+ |
InChI Key |
TWAGQKNMCONGRO-UXBLZVDNSA-N |
Isomeric SMILES |
CCC1=CC=C(O1)/C(=N/N)/C |
Canonical SMILES |
CCC1=CC=C(O1)C(=NN)C |
Origin of Product |
United States |
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